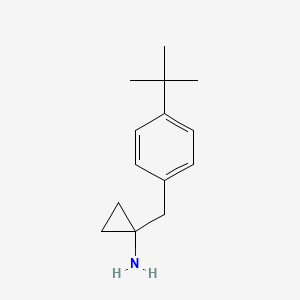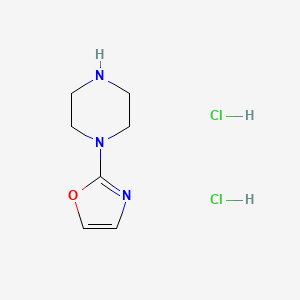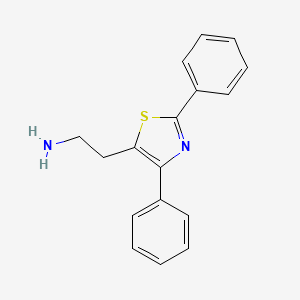
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is an organic compound with the molecular formula C11H9F4NO3 It is a derivative of phenylalanine, an essential amino acid, and features both fluorine and trifluoroacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine typically involves the introduction of fluorine and trifluoroacetyl groups to the phenylalanine backbone. One common method involves the reaction of L-phenylalanine with trifluoroacetic anhydride and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine and trifluoroacetyl groups can influence the compound’s reactivity and binding affinity to proteins and enzymes. These interactions can modulate biological processes and lead to various effects, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-isopropylaniline: Another fluorinated aromatic amine with applications in organic synthesis and material science.
4-Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzene sulfonamide: A compound used in labeling and imaging studies.
Uniqueness
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is unique due to the presence of both fluorine and trifluoroacetyl groups, which confer distinct chemical and biological properties. These features make it a valuable tool in various research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
37562-60-0 |
|---|---|
Fórmula molecular |
C11H9F4NO3 |
Peso molecular |
279.19 g/mol |
Nombre IUPAC |
(2S)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
Clave InChI |
OACPVMRRXBOETJ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)F |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid](/img/structure/B15306023.png)
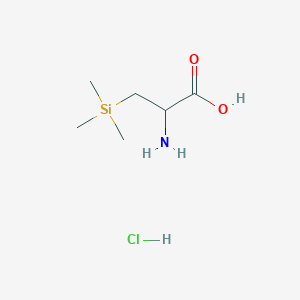
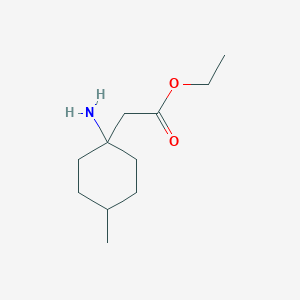
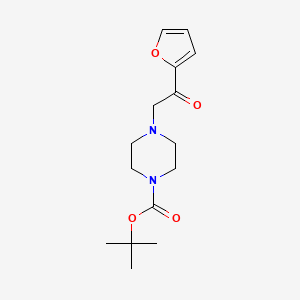
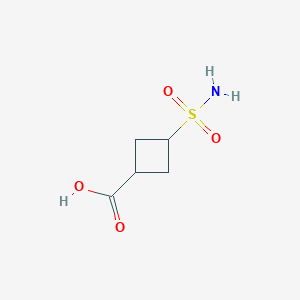
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
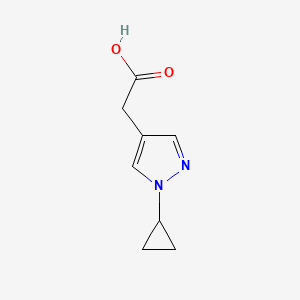

![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazinehydrochloride](/img/structure/B15306074.png)
![4-(Bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane](/img/structure/B15306091.png)
